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Compound of Interest

Compound Name: 5-Bromo-2-methoxyphenol

Cat. No.: B1267044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral comparison of 5-Bromo-2-methoxyphenol and

its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR),

Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this

document aims to serve as a valuable resource for the identification, characterization, and

quality control of these compounds in research and development settings.

Introduction to 5-Bromo-2-methoxyphenol
5-Bromo-2-methoxyphenol is a substituted aromatic compound with a molecular formula of

C₇H₇BrO₂.[1] Its structure, featuring a phenol, a methoxy group, and a bromine atom on the

benzene ring, gives rise to distinct spectral characteristics. Understanding these spectral

fingerprints is crucial for researchers working with this molecule and its analogues in areas

such as synthetic chemistry, medicinal chemistry, and materials science. This guide will delve

into the spectral data of the parent compound and compare it with selected derivatives to

illustrate the influence of structural modifications on their spectroscopic properties.

Spectral Data Comparison
The following tables summarize the key spectral data for 5-Bromo-2-methoxyphenol and a

selection of its derivatives. These derivatives have been chosen to illustrate the effects of

modifying the functional groups on the aromatic ring.
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Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compound δ (ppm), Multiplicity, J (Hz), Assignment

5-Bromo-2-methoxyphenol

3.86 (s, 3H, -OCH₃), 4.94 (s, 1H, -OH), 6.34 (dd,

J = 2.71, 2.71 Hz, 1H, Ar-H), 6.45 (d, J = 2.68

Hz, 1H, Ar-H), 7.32 (d, J = 8.85 Hz, 1H, Ar-H)[2]

2-Bromo-5-methoxyphenol

3.81 (s, 3H, -OCH₃), 6.77 (dd, J=2.84, 2.84 Hz,

1H, Ar-H), 7.02 (d, J=2.82 Hz, 1H, Ar-H), 7.49

(d, J=8.12 Hz, 1H, Ar-H)[2]

5-Bromo-2-hydroxy-3-methoxybenzaldehyde

3.92 (s, 3H, -OCH₃), 7.18 (d, J = 2.4 Hz, 1H, Ar-

H), 7.31 (d, J = 2.4 Hz, 1H, Ar-H), 9.86 (s, 1H, -

CHO), 11.00 (s, 1H, -OH)[3]

4-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-

butanone

Data not fully available in search results, but

synthesis and characterization have been

reported.[4]

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound δ (ppm), Assignment

5-Bromo-2-methoxyphenol

55.55 (-OCH₃), 100.89 (Ar-C), 101.67 (Ar-C),

108.45 (Ar-C), 131.95 (Ar-C), 153.00 (Ar-C-Br),

160.61 (Ar-C-O)[2]

2-Bromo-5-methoxyphenol

55.87 (-OCH₃), 105.82 (Ar-C), 110.08 (Ar-C),

114.98 (Ar-C), 133.75 (Ar-C), 146.95 (Ar-C-Br),

159.90 (Ar-C-O)[2]

5-Bromo-2-hydroxy-3-methoxybenzaldehyde

56.3 (-OCH₃), 111.1 (C-5), 120.8 (C-6), 121.3

(C-1), 126.1 (C-4), 149.3 (C-2), 150.9 (C-3),

195.4 (-CHO)[3]

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-

carboxylate

Spectral data corresponds to the structure, with

aliphatic and aromatic carbons in their expected

ranges.[5]
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Table 3: IR Spectral Data (cm⁻¹)

Compound Key Absorptions (cm⁻¹)

5-Bromo-2-methoxyphenol

Broad O-H stretch (~3550-3230), C-O stretch

(~1230-1140), Aromatic C=C stretch (~1600-

1440)

Phenols (General)

Broad O-H stretch (3500-3200), Aromatic C=C

stretches (1600-1585 and 1500-1400), C-O

stretch (1260-1180)[6][7]

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-

carboxylate
Characterized by IR spectroscopy.[8]

4-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-

butanone
3309 (O-H), 1674 (C=O)[4]

Table 4: Mass Spectrometry Data (m/z)

Compound
Molecular Ion [M]⁺ and Key Fragments
(m/z)

5-Bromo-2-methoxyphenol M⁺ at 202/204 (due to ⁷⁹Br/⁸¹Br isotopes).[1]

Halogenated Phenols (General)

Show a characteristic M+2 peak for bromine

and chlorine due to isotopic abundance.

Bromine-containing compounds typically show

two peaks of nearly equal intensity separated by

2 m/z units.[9]

(5-bromo-2-methoxyphenyl)(4-

chlorophenyl)methanone
MS (GC) spectrum available.[10]

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-

carboxylate
Characterized by Mass spectroscopy.[8]

Table 5: UV-Vis Spectral Data
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Compound λ_max (nm) and Solvent

Phenol (General)

Typically shows two absorption bands in the UV

region. For phenol in methanol, λ_max are

around 210 nm and 270 nm.[11]

Substituted Phenols

The position and intensity of absorption bands

are affected by the nature and position of

substituents on the aromatic ring.[11]

4-methoxyphenol λ_max at 222 nm and 282 nm.[12]

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and

comparable spectral data. Below are generalized methodologies for the key spectroscopic

techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm for phenols).

The relaxation delay should be set to at least 1 second.

Process the data with Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200

ppm).

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically

required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) and press the mixture into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer.

GC Conditions:
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Injector: Set to a temperature that ensures rapid volatilization of the sample without

degradation (e.g., 250 °C).

Column: Use a capillary column suitable for the separation of semi-volatile organic

compounds (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness of a non-polar

or medium-polarity stationary phase).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10

°C/min).

Carrier Gas: Use helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible

fragmentation patterns.

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-500).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an

absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption

(λ_max).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to record a baseline (blank).

Fill a matched quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-400 nm.
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The resulting spectrum plots absorbance versus wavelength (nm).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a synthesized

chemical compound.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Comparison

Synthesis of
5-Bromo-2-methoxyphenol

or Derivative

Purification
(e.g., Crystallization,

Chromatography)

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry

(GC-MS)UV-Vis Spectroscopy

Structure Elucidation Purity Assessment

Comparative Analysis
with Derivatives

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1267044?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for the synthesis and spectral characterization of chemical

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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